N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO6S/c1-23-15-5-3-12(18)9-17(15)26(21,22)19-10-13(20)11-2-4-14-16(8-11)25-7-6-24-14/h2-5,8-9,13,19-20H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNAXIAZQWSOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes. These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets (such as cholinestrases and lipoxygenase enzymes) through non-covalent interactions, leading to inhibition of these enzymes.
Biochemical Pathways
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it can be inferred that it might affect neural signal transmission and inflammatory response pathways.
Pharmacokinetics
Similar sulfonamide compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can significantly impact the bioavailability of the compound.
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for various biological activities.
- 5-Fluoro-2-methoxybenzene : This substitution may enhance pharmacological properties.
- Benzenesulfonamide group : Often associated with antimicrobial and anti-inflammatory activities.
The molecular formula is with a molecular weight of approximately 367.43 g/mol.
1. Antidepressant Activity
Research indicates that compounds similar to this compound exhibit significant binding affinities to serotonin receptors, particularly 5-HT1A and 5-HT2A. For instance:
- Binding Affinities : Compounds in this class have shown high affinities for the 5-HT1A receptor (Ki values ranging from 17 nM to 96 nM) and the serotonin transporter (Ki values as low as 9.8 nM) .
These binding characteristics suggest potential antidepressant-like effects, as demonstrated in behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST), where significant reductions in immobility times were observed.
The mechanisms through which these compounds exert their effects include:
- Agonistic Activity at Serotonin Receptors : The compound acts as an agonist at the 5-HT1A receptor, promoting serotonin activity which is crucial in mood regulation.
- Inhibition of Serotonin Transporter : This leads to increased serotonin levels in the synaptic cleft, enhancing mood-lifting effects .
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds:
Potential Applications
Given its promising biological activity, this compound could have applications in treating mood disorders and possibly other conditions influenced by serotonin levels.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential pharmacological properties, particularly as a therapeutic agent. Some key applications include:
- Antidepressant Activity : Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit significant binding affinities at serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. Compounds similar to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide have shown marked antidepressant-like activity in animal models .
- Enzyme Inhibition : Various studies have screened related compounds for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively . The sulfonamide group in the structure enhances the interaction with these enzymes, making it a candidate for further exploration in treating these conditions.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with 2,3-dihydrobenzo[b][1,4]dioxin derivatives which are reacted with various sulfonyl chlorides under alkaline conditions to form sulfonamides .
- Functionalization : The introduction of functional groups like hydroxyethyl and fluoro substituents is achieved through electrophilic substitution reactions. This step is critical for enhancing the biological activity of the final compound.
- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .
Case Studies
Several studies have documented the biological evaluation of compounds related to this compound:
- Study on Antidepressant Activity : A series of benzoxazole/benzothiazole derivatives were synthesized and tested for their effects on serotonin receptors. The findings indicated that these compounds possessed high affinities for both 5-HT1A and 5-HT2A receptors, correlating with significant antidepressant-like effects in behavioral tests .
- Enzyme Activity Screening : Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxine were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. Results showed promising inhibition rates, suggesting potential applications in managing diabetes and neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The compound shares the 2,3-dihydrobenzo[b][1,4]dioxin scaffold with several analogs (e.g., compounds 3.6–3.10 in ). However, key differences include:
- Substituents : The 5-fluoro-2-methoxybenzene group distinguishes it from analogs bearing trifluoromethyl, naphthalene, or pyridinyl substituents .
Physical and Spectral Properties
However, analogs provide context:
Key observations:
- Oxadiazole derivatives exhibit higher melting points (118–196°C), likely due to rigid aromatic systems. The target compound’s hydroxyethyl chain may reduce crystallinity, lowering its melting point.
- Sulfonamides (e.g., pesticide sulfentrazone in ) often display moderate solubility, whereas oxadiazoles may prioritize membrane permeability .
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound, and how can purity be maximized?
The synthesis involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. Key steps include:
- Intermediate purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
- Reaction conditions : Maintain inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive moieties like the dihydrobenzo[d]ioxin ring .
- Yield optimization : Employ continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance reaction control and scalability .
- Final purification : Recrystallization using ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its identity?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., fluorine and methoxy groups) and dihydrobenzo[d]ioxin ring integrity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak at m/z 367.39) .
- Fourier Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and solvent effects (DMSO concentration ≤0.1%) .
- Mechanistic validation : Use knockout cell models or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate target-specific effects .
- Data cross-referencing : Compare results with structurally analogous sulfonamides (e.g., N-(2,3-dichlorophenyl) derivatives) to identify structure-activity relationships (SARs) .
Q. What computational and experimental strategies are recommended for elucidating its reaction mechanisms in complex biological systems?
- Quantum mechanical calculations : Perform DFT studies (e.g., Gaussian 16) to model electronic interactions at the sulfonamide group and dihydrobenzo[d]ioxin ring .
- Isotopic labeling : Track metabolic pathways using O-labeled analogs in mass spectrometry-based metabolomics .
- Molecular docking : Simulate binding affinities with target proteins (e.g., TNF-α or bacterial dihydropteroate synthase) using AutoDock Vina .
Q. How should researchers design experiments to evaluate its stability under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC-UV at 254 nm .
- Light/thermal stability : Expose samples to accelerated conditions (40°C/75% RH) and UV light (254 nm) for 48 hours, analyzing degradation products with LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS/MS .
Q. What statistical methods are suitable for analyzing dose-response data in preclinical studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC/IC values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test) for significance in anti-inflammatory or antimicrobial assays .
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Methodological Guidance for Experimental Design
Q. How can researchers minimize batch-to-batch variability during large-scale synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (e.g., temperature, solvent ratio) and identify critical process parameters .
- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like impurity profiles .
Q. What strategies are recommended for validating the selectivity of this compound in target vs. off-target assays?
- Counter-screening panels : Test against related enzymes/receptors (e.g., COX-1 vs. COX-2) to assess selectivity .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
- CRISPR-Cas9 knockout models : Validate target specificity using cells lacking the putative target gene .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify absorption/metabolism barriers .
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo activity .
- Species-specific differences : Compare target homology (e.g., human vs. murine COX-2) and adjust dosing regimens accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
